2-{[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]oxy}acetic acid is a chemical compound with the molecular formula and a molecular weight of 239.23 g/mol. This compound features a benzothiazole moiety, which is known for its biological activity, particularly in medicinal chemistry. The compound is classified as an organic compound due to its carbon-based structure, and it falls within the category of benzothiazole derivatives.
The compound can be synthesized through chemical reactions involving 1,2-benzothiazol-3-amine and chloroacetic acid. It has garnered attention for its potential applications in various fields, including medicinal chemistry and biochemistry.
The synthesis of 2-{[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]oxy}acetic acid typically involves the following steps:
Industrial production may utilize continuous flow reactors to enhance efficiency and yield, optimizing reaction conditions for large-scale synthesis.
The molecular structure of 2-{[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]oxy}acetic acid can be described using various structural representations:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 239.23 g/mol |
IUPAC Name | 2-{[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]oxy}acetic acid |
InChI | InChI=1S/C9H7N2O5S/c11-6(12)8(14)9(15)10(13)7(11)4-3-5(16)17/h3-5H,1-2H2,(H,10,13)(H,16,17) |
InChI Key | ZDGBFZLZQKXWKH-UHFFFAOYSA-N |
Canonical SMILES | C(C(=O)O)OC(=O)N=C(S(=O)(=O)N=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C)))))))))))))))))) |
The structural data indicates that the compound contains functional groups associated with both amines and carboxylic acids, which are crucial for its biological activity.
2-{[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]oxy}acetic acid can participate in various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The specific conditions will vary based on desired outcomes but often require controlled temperatures and inert atmospheres.
The mechanism of action for 2-{[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]oxy}acetic acid involves its interaction with specific molecular targets such as enzymes or receptors:
The physical properties of 2-{[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]oxy}acetic acid include:
The chemical properties include:
Relevant analyses indicate that this compound exhibits stability under standard laboratory conditions but may undergo decomposition under extreme pH or temperature conditions.
The scientific uses of 2-{[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]oxy}acetic acid span several fields:
This compound's unique structural characteristics make it a valuable candidate for further research in both academic and industrial settings.
Heterocyclic compounds constitute the structural backbone of approximately 85% of FDA-approved pharmaceuticals, with nitrogen and sulfur-containing frameworks demonstrating particular therapeutic significance [3] [7]. Among these, the benzothiazole scaffold—a privileged structure featuring a benzene ring fused to a thiazole ring—has emerged as a versatile pharmacophore in drug discovery. Benzothiazole derivatives exhibit a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects [7]. The intrinsic electronic properties of the benzothiazole system facilitate diverse binding interactions with biological targets, particularly through hydrogen bonding, π-π stacking, and hydrophobic interactions [3]. This molecular adaptability has positioned benzothiazoles as key structural components in drug development, especially for oncological targets where they demonstrate selective cytotoxicity against various cancer cell lines [3].
The scaffold's drug-like properties are evidenced by several marketed benzothiazole-containing drugs, including Zopolrestat (aldose reductase inhibitor for diabetic complications) and Tiaramide (anti-inflammatory and anti-asthmatic agent) [3]. Contemporary medicinal chemistry research continues to explore novel benzothiazole derivatives, employing strategies such as molecular hybridization and bioisosteric replacement to enhance potency and selectivity. The 1,2-benzothiazole 1,1-dioxide variant (saccharin derivative) represents a particularly interesting subclass due to its enhanced hydrogen-bonding capacity and metabolic stability compared to the parent benzothiazole [7]. These structural features make benzothiazole 1,1-dioxides promising candidates for the development of targeted therapies, especially against treatment-resistant cancers where novel molecular scaffolds are urgently needed [3].
Table 1: Structural and Pharmacological Properties of Key Benzothiazole Derivatives
Compound Name | Molecular Formula | Molecular Weight | CAS Registry Number | Primary Biological Activities |
---|---|---|---|---|
2-{[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]oxy}acetic acid | C₉H₈N₂O₅S | 256.24 g/mol | 855991-65-0 | Under investigation as anticancer agent |
Tiaramide | C₁₀H₁₂ClN₃O₃S | 289.73 g/mol | 36798-79-5 | Anti-inflammatory, antiasthmatic |
Zopolrestat | C₁₅H₁₀F₃N₃O₃S | 369.32 g/mol | 110488-56-7 | Aldose reductase inhibition |
Revosporine | C₁₈H₂₀N₂O₄S | 360.43 g/mol | 142007-87-0 | 5-HT1A partial agonist (antidepressant) |
The 1,2-benzothiazole scaffold demonstrates exceptional versatility in anticancer drug development due to its ability to modulate multiple oncogenic pathways. Structure-activity relationship (SAR) studies reveal that electron-withdrawing substituents at the C-2 position and hydrophobic groups at C-6 significantly enhance cytotoxic activity [3] [7]. The 1,1-dioxo modification (sulfone group) in particular increases hydrogen-bonding potential and improves metabolic stability, crucial properties for therapeutic agents [7]. Benzothiazole derivatives exert anticancer effects through diverse mechanisms, including inhibition of key enzymes (EGFR, PI3K, BRAF), modulation of apoptosis regulators (BCL-2), and interference with DNA replication processes [3]. Recent investigations highlight benzothiazole-based hybrids as promising candidates, exemplified by benzothiazole-acetamide conjugates showing nanomolar inhibition (IC₅₀ = 0.363 μM) against leukemia cell lines through BCL-2 inhibition [3].
The synthetic accessibility of benzothiazole derivatives further enhances their drug discovery value. Key synthetic approaches include:
Table 2: Synthetic Approaches to Benzothiazole Derivatives with Anticancer Potential
Synthetic Method | Reaction Conditions | Key Intermediates | Biological Activity of Products |
---|---|---|---|
Condensation with aldehydes | DMSO, 120°C, 30-60 min | 5-Aldehyde bisthiophene | Fluorescent probes with anticancer activity |
Benzothiazole-amide coupling | DCC/DMAP, room temperature | Benzothiazolyl amine + carboxylic acid | BCL-2 inhibition (IC₅₀ 0.363-0.471 μM) |
Knoevenagel condensation | Piperidine catalyst, ethanol reflux | 2-Carboxybenzothiazole + aldehydes | EGFR inhibition with IC₅₀ 0.89 μM |
Cyclization of dithiocarbamates | Carbon disulfide, amines, oxidative cyclization | N-substituted dithiocarbamates | Tubulin polymerization inhibition |
Molecular hybridization strategies integrating the benzothiazole scaffold with complementary pharmacophores have yielded compounds with enhanced target specificity and potency. For example, conjugates linking benzothiazole with pyrrolidine-2,5-dione demonstrate dual EGFR and BRAF inhibition, while thiazolidinone-benzothiazole hybrids exhibit significant tubulin polymerization disruption [3]. Computational studies consistently demonstrate favorable binding of benzothiazole derivatives to oncogenic targets, with docking scores correlating well with experimental activity data [3] [7]. The 1,2-benzothiazol-3-amine 1,1-dioxide moiety specifically interacts with key amino acid residues in the BCL-2 binding pocket through hydrogen bonding and π-cation interactions, explaining the potent apoptosis-inducing activity observed in cellular assays [3].
The strategic incorporation of sulfonamide and aminooxy functional groups into bioactive molecules significantly expands their pharmacological potential. Sulfonamides (–SO₂NH–) demonstrate exceptional versatility in drug-receptor interactions, capable of acting as hydrogen bond donors/acceptors and participating in electrostatic interactions with target proteins [4] [8]. Recent advances in sulfonamide synthesis emphasize amino acids as superior precursors over traditional amines, offering advantages in chirality, structural diversity, and biological relevance [4]. The amino acid approach enables the production of enantiopure sulfonamides with tailored side chains that enhance target complementarity. Sulfonamide-containing compounds exhibit broad pharmacological profiles, including antibacterial, antiviral, antimalarial, and anticancer activities, primarily through enzyme inhibition mechanisms [4].
The aminooxy group (–ONH–), characterized by its nucleophilic oxygen and weak basic nitrogen, provides unique opportunities for molecular design. This functional group serves as:
In the specific case of 2-{[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]oxy}acetic acid, the aminooxy linker bridges the benzothiazole 1,1-dioxide pharmacophore with an acetic acid moiety, creating a novel molecular architecture with enhanced hydrogen-bonding capacity [1] [5]. The molecule's structural parameters are defined by:
Recent innovations in sulfur-containing functional groups include sulfondiimidamides (–SO₂(NH)₂), double aza analogs of sulfonamides that provide enhanced topological complexity for exploring chemical space [8]. These novel groups maintain favorable stability profiles while offering additional vectors for functionalization. The synergistic combination of sulfonamide (electron-withdrawing) and aminooxy (weak electron-donating) groups creates complementary electronic environments within a single molecule, potentially enabling simultaneous interactions with both nucleophilic and electrophilic regions of biological targets [4] [8]. This electronic complementarity is particularly advantageous for designing kinase inhibitors and epigenetic modulators where multipoint binding is essential for high-affinity interactions [3] [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9